molecular formula C11H8F2O B11901666 1-(Difluoromethyl)-7-naphthol

1-(Difluoromethyl)-7-naphthol

Cat. No.: B11901666
M. Wt: 194.18 g/mol
InChI Key: HTGOSGMVLZYAFX-UHFFFAOYSA-N
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Description

1-(Difluoromethyl)-7-naphthol is an organic compound that features a naphthalene ring substituted with a difluoromethyl group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Difluoromethyl)-7-naphthol typically involves the introduction of the difluoromethyl group onto the naphthalene ring. One common method is the nucleophilic substitution reaction where a difluoromethylating agent reacts with a naphthol derivative. For instance, the reaction of 7-naphthol with difluoromethyl iodide in the presence of a base like potassium carbonate can yield this compound .

Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes using specialized reagents and catalysts to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods are employed to optimize the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(Difluoromethyl)-7-naphthol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(Difluoromethyl)-7-naphthol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Difluoromethyl)-7-naphthol involves its interaction with biological targets through hydrogen bonding and hydrophobic interactions. The difluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This property is particularly useful in drug design, where the compound can act as a bioisostere for hydroxyl groups, improving the pharmacokinetic profile of therapeutic agents .

Comparison with Similar Compounds

  • 1-(Trifluoromethyl)-7-naphthol
  • 1-(Methyl)-7-naphthol
  • 1-(Chloromethyl)-7-naphthol

Comparison: 1-(Difluoromethyl)-7-naphthol is unique due to the presence of the difluoromethyl group, which provides a balance between lipophilicity and hydrogen bonding ability. This makes it a versatile compound in various applications compared to its trifluoromethyl and chloromethyl analogs, which may exhibit different reactivity and biological activity profiles .

Properties

Molecular Formula

C11H8F2O

Molecular Weight

194.18 g/mol

IUPAC Name

8-(difluoromethyl)naphthalen-2-ol

InChI

InChI=1S/C11H8F2O/c12-11(13)9-3-1-2-7-4-5-8(14)6-10(7)9/h1-6,11,14H

InChI Key

HTGOSGMVLZYAFX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C(C=C2)O)C(=C1)C(F)F

Origin of Product

United States

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